2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, methyl, oxo, phenylethyl, and pyridinyl groups through various chemical reactions. Common reagents used in these reactions include aldehydes, ketones, amines, and nitriles, under conditions such as reflux, catalysis, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
What sets 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H20N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O2/c1-15-12-19-21(23(28)27(15)11-9-16-6-3-2-4-7-16)20(17-8-5-10-26-14-17)18(13-24)22(25)29-19/h2-8,10,12,14,20H,9,11,25H2,1H3 |
InChI Key |
UDVMPRRHTWPDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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